molecular formula C11H12N2O2S B2626177 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid CAS No. 1459280-12-6

4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid

Cat. No.: B2626177
CAS No.: 1459280-12-6
M. Wt: 236.29
InChI Key: NNZJEMDMHCDBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid is a complex organic compound featuring a benzodiazole ring fused with a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of primary amines with carbon disulfide and dialkyl maleates, followed by cyclization to form the benzodiazole ring . The reaction conditions often require the use of catalysts such as Brønsted acids or Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like toluene or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and triggering specific biochemical pathways . The benzodiazole ring plays a crucial role in binding to the active sites of enzymes, while the butanoic acid moiety enhances its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid
  • 4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Uniqueness

Compared to similar compounds, 4-(2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid stands out due to its unique combination of a benzodiazole ring and a butanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZJEMDMHCDBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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